molecular formula C10H12O2 B2951580 2-Methyl-2-phenoxypropanal CAS No. 16042-96-9

2-Methyl-2-phenoxypropanal

Cat. No.: B2951580
CAS No.: 16042-96-9
M. Wt: 164.204
InChI Key: QTZNKWWKZJJGRA-UHFFFAOYSA-N
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Description

2-Methyl-2-phenoxypropanal is an organic compound characterized by the presence of a phenoxy group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenoxypropanal can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanal with phenol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the phenoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxypropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-phenoxypropanoic acid.

    Reduction: Formation of 2-methyl-2-phenoxypropanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-phenoxypropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenoxypropanal involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic oxidation and reduction processes, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenoxypropanoic acid
  • 2-Methyl-2-phenoxypropanol
  • 2-Methyl-2-phenoxypropylamine

Uniqueness

2-Methyl-2-phenoxypropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-2-phenoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZNKWWKZJJGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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